![molecular formula C24H32FN3O2 B4082928 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is complex and involves the modulation of various neurotransmitter systems in the brain. The compound has been shown to act as a partial agonist at serotonin and dopamine receptors, which can lead to changes in the levels of these neurotransmitters in the brain. These changes can then affect various physiological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine are diverse and depend on the specific receptors that it interacts with. The compound has been shown to affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for various receptors, which allows for precise and specific modulation of neurotransmitter systems. Additionally, the compound has been shown to have relatively low toxicity, which makes it a safe and viable option for use in animal studies. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which can make it difficult to interpret results and draw conclusions.
Future Directions
There are several future directions for research on 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of focus is the development of more selective and potent derivatives of the compound that can target specific receptors and neurotransmitter systems. Additionally, there is a need for further investigation into the potential therapeutic applications of the compound for various psychiatric and neurological disorders. Finally, future research should aim to elucidate the precise mechanism of action of the compound and its effects on various physiological processes.
Scientific Research Applications
1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for several receptors, including serotonin and dopamine receptors, which are involved in various physiological processes. The compound has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2/c1-29-21-9-10-22(25)19(16-21)17-26-11-5-6-20(18-26)27-12-14-28(15-13-27)23-7-3-4-8-24(23)30-2/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCXMRYILQGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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